Carbonic acid;4-phenoxyphenol
Description
4-Phenoxyphenol (CAS 831-82-3) is a phenolic compound featuring a phenol moiety substituted with a phenoxy group at the para position (Figure 1). It is widely utilized in chemical synthesis, lignin modeling, and antimicrobial research . Its structure enables diverse interactions, such as hydrogen bonding and cation-π interactions, making it a valuable substrate for studying enzymatic oxidation and ligand-receptor binding .
Figure 1: Structure of 4-phenoxyphenol.
Properties
CAS No. |
104752-05-8 |
|---|---|
Molecular Formula |
C25H22O7 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
carbonic acid;4-phenoxyphenol |
InChI |
InChI=1S/2C12H10O2.CH2O3/c2*13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;2-1(3)4/h2*1-9,13H;(H2,2,3,4) |
InChI Key |
ZHFQRTQBVZAISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)O.C1=CC=C(C=C1)OC2=CC=C(C=C2)O.C(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diazotization and Decomposition: One method involves diazotizing the corresponding anilines and decomposing the diazonium salts formed by boiling with sulfuric acid.
Refluxing with Potassium Hydroxide: Another method includes refluxing potassium hydroxide, phenol, and toluene for dehydration to form a salt, followed by heating and pumping the material into a pipeline reactor in the presence of ultrasonic waves.
Industrial Production Methods: The industrial production of 4-phenoxyphenol typically involves the diazotization of anilines and subsequent decomposition of diazonium salts. This process can be carried out in a semi-continuous or fully continuous manner to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Substitution: Phenols undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halogenated phenols.
Scientific Research Applications
Chemistry: 4-phenoxyphenol is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals .
Biology: Phenolic compounds, including 4-phenoxyphenol, are studied for their antioxidant properties and potential to inhibit enzymes like carbonic anhydrases .
Medicine: Research is ongoing into the use of phenolic compounds as inhibitors of carbonic anhydrases, which are involved in various physiological processes and diseases .
Industry: 4-phenoxyphenol is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance .
Mechanism of Action
Molecular Targets and Pathways: 4-phenoxyphenol interacts with carbonic anhydrases, a group of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This interaction can inhibit the enzyme’s activity, affecting processes like pH regulation and ion transport .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes key comparisons between 4-phenoxyphenol and related phenolic compounds:
Mechanistic Differences in Oxidation
- 4-Phenoxyphenol: Undergoes proton-coupled electron transfer (PCET) when oxidized by Ni-Cu bis(μ-oxo) complexes, as indicated by a deuterium KIE of 1.66 . This contrasts with 2,4-di-tert-butylphenol, which follows a hydrogen atom transfer (HAT) mechanism (KIE = 4.72) due to steric hindrance from its bulky substituents .
- Enzymatic Oxidation: Tyrosinase cleaves 4-phenoxyphenol’s 4-O-5 bond, producing phenol and 1,4-benzoquinone, which polymerizes into dark precipitates . This reactivity is exploited in lignin degradation studies .
Binding Affinities and Antimicrobial Potential
- AgrA Inhibition: 4-Phenoxyphenol binds to the Staphylococcus aureus AgrA receptor (a quorum-sensing regulator) with a Glide binding energy of -22.191 kcal/mol, comparable to carnosic acid (-22.622 kcal/mol) and superior to 9H-xanthene-9-carboxylic acid (-20.841 kcal/mol) . Key interactions include H-bonds with Arg198/Asn201 and cation-π interactions with Arg233 .
- Synergy with Antibiotics: 4-Phenoxyphenol enhances the efficacy of clindamycin against methicillin-resistant S. aureus (MRSA) by disrupting biofilm formation .
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